molecular formula C21H16Cl4N2O3S B10945543 2,4-dichloro-N-(2-chlorobenzyl)-5-[(2-chlorobenzyl)sulfamoyl]benzamide

2,4-dichloro-N-(2-chlorobenzyl)-5-[(2-chlorobenzyl)sulfamoyl]benzamide

Cat. No.: B10945543
M. Wt: 518.2 g/mol
InChI Key: PDVLYNVWWBLUFC-UHFFFAOYSA-N
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Description

2,4-DICHLORO-N-(2-CHLOROBENZYL)-5-{[(2-CHLOROBENZYL)AMINO]SULFONYL}BENZAMIDE is a complex organic compound characterized by its multiple chlorine atoms and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N-(2-CHLOROBENZYL)-5-{[(2-CHLOROBENZYL)AMINO]SULFONYL}BENZAMIDE typically involves multiple steps, including chlorination, sulfonylation, and amination reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions, utilizing advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-N-(2-CHLOROBENZYL)-5-{[(2-CHLOROBENZYL)AMINO]SULFONYL}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various chlorinated and sulfonylated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4-DICHLORO-N-(2-CHLOROBENZYL)-5-{[(2-CHLOROBENZYL)AMINO]SULFONYL}BENZAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N-(2-CHLOROBENZYL)-5-{[(2-CHLOROBENZYL)AMINO]SULFONYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DICHLORO-N-(2-CHLOROBENZYL)-5-{[(2-CHLOROBENZYL)AMINO]SULFONYL}BENZAMIDE is unique due to its specific arrangement of chlorine atoms and benzyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H16Cl4N2O3S

Molecular Weight

518.2 g/mol

IUPAC Name

2,4-dichloro-N-[(2-chlorophenyl)methyl]-5-[(2-chlorophenyl)methylsulfamoyl]benzamide

InChI

InChI=1S/C21H16Cl4N2O3S/c22-16-7-3-1-5-13(16)11-26-21(28)15-9-20(19(25)10-18(15)24)31(29,30)27-12-14-6-2-4-8-17(14)23/h1-10,27H,11-12H2,(H,26,28)

InChI Key

PDVLYNVWWBLUFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)NCC3=CC=CC=C3Cl)Cl

Origin of Product

United States

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